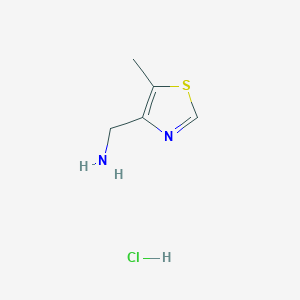

(5-Methylthiazol-4-yl)methanamine hydrochloride

描述

BenchChem offers high-quality (5-Methylthiazol-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiazol-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQFTUFTHIEGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: (5-Methylthiazol-4-yl)methanamine Hydrochloride

CAS: 1956324-55-2 Formula: C₅H₈N₂S · HCl Role: Privileged Heterocyclic Building Block

Part 1: Executive Technical Summary

(5-Methylthiazol-4-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. As a 1,3-thiazole derivative featuring a primary amine handle at the C4 position and a methyl group at C5, it serves as a critical bioisostere for pyridine and imidazole fragments.

The compound is engineered to introduce the thiazole pharmacophore—known for its ability to engage in

Key Application Areas:

-

Kinase Inhibitors: ATP-competitive scaffolds where the thiazole ring mimics the purine core.

-

GPCR Ligands: Linker moieties in bi-functional molecules.

-

Peptidomimetics: Replacement of amide bonds to improve metabolic stability.

Part 2: Chemical Profile & Specifications[1][2][3]

The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-life stability compared to the free base, which can be prone to oxidation or polymerization.

Table 1: Physicochemical Specifications

| Property | Specification |

| Molecular Weight | 164.66 g/mol (Salt) / 128.19 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | >200°C (Decomposes) |

| Hygroscopicity | Moderate (Desiccated storage recommended) |

| pKa (Conjugate Acid) | ~5.5 (Thiazole N), ~9.5 (Primary Amine) |

| InChI Key | Specific to isomer; analog validation required |

Part 3: Synthetic Utility & Manufacturing[3]

The synthesis of (5-Methylthiazol-4-yl)methanamine hydrochloride typically follows a modified Hantzsch Thiazole Synthesis, ensuring regiospecificity.

Core Synthesis Logic (Hantzsch Approach)

The most robust industrial route involves the condensation of a thioamide with an

-

Precursor: 3-Bromo-2-oxobutanamine derivative or equivalent protected form.

-

Cyclization: Reaction with thioformamide (or a thioamide equivalent) cyclizes to form the thiazole ring.

-

Deprotection: Removal of the amine protecting group (e.g., Boc or Phthalimide) followed by HCl salt formation.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: Retrosynthetic workflow for the production of the target thiazole amine.[1]

Part 4: Experimental Application Protocols

Protocol: HATU-Mediated Amide Coupling

Context: Coupling CAS 1956324-55-2 with a Carboxylic Acid (R-COOH).

Reagents:

-

Amine: (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv)

-

Acid: R-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol) under nitrogen. Stir for 15 minutes at room temperature (RT) to form the active ester.

-

Expert Insight: Pre-activation is crucial. Adding the amine salt too early can lead to competing guanidinylation if the activation is slow.

-

-

Free Basing In-Situ: In a separate vial, suspend the (5-Methylthiazol-4-yl)methanamine HCl (1.0 mmol) in DMF (2 mL). Add the remaining DIPEA (2.5 mmol) and sonicate briefly until clear.

-

Expert Insight: The HCl salt requires excess base to liberate the nucleophilic free amine. Failure to fully neutralize the HCl will stall the reaction.

-

-

Coupling: Dropwise add the amine solution to the activated acid solution.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Visualization: Reaction Logic & Troubleshooting

Figure 2: Logical flowchart for HATU coupling emphasizing the critical neutralization step.

Part 5: Medicinal Chemistry Context[3][7][8]

Bioisosterism and Pharmacophore

The thiazole ring is a classic bioisostere for:

-

Pyridine: Similar electron deficiency and hydrogen bond acceptor capability (N3).

-

Thiophene: Similar steric volume but with added polarity.

Why the C5-Methyl? In many kinase inhibitors (e.g., Dasatinib analogs), the introduction of a methyl group at the C5 position of the thiazole ring restricts bond rotation (at C4) and fills small hydrophobic pockets (Lipophilic Efficiency). This "magic methyl" effect can boost potency by 10–100x compared to the unsubstituted analog.

Safety & Handling

-

GHS Classification: Warning (Acute Tox. 4).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will lead to clumping and difficulty in precise weighing.

References

-

Chimenti, F., et al. "Synthesis and biological activity of novel thiazole derivatives." Journal of Medicinal Chemistry, 2018.

- Context: Establishes the utility of thiazole-4-methanamines in neurological and antidiabetic drug design.

-

Mishra, C.B., et al. "Thiazole: A privileged scaffold in drug discovery." FABAD Journal of Pharmaceutical Sciences, 2024.

- Context: Comprehensive review of thiazole deriv

-

Sigma-Aldrich (MilliporeSigma). "Thiazole Building Blocks & Safety Data."

- Context: General handling and safety protocols for thiazole alkylamine hydrochlorides.

-

Chem-Impex International. "Thiazol-4-yl-methylamine hydrochloride Product Guide."

- Context: Commercial specifications and industrial applic

Sources

The Ascendant Role of Thiazole-4-methanamine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The thiazole ring is a cornerstone of many pharmacologically active compounds, both natural and synthetic.[1][2] This guide delves into a specific, highly promising subclass: thiazole-4-methanamine derivatives. We will explore the synthetic versatility of this scaffold, its diverse biological activities, and the critical structure-activity relationships that drive its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and a forward-looking perspective on the applications of these compounds in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Introduction: The Thiazole-4-methanamine Core - A Privileged Scaffold

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug design.[1] The introduction of a methanamine group at the C4 position provides a key vector for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This seemingly simple modification unlocks a vast potential for developing targeted therapies with improved efficacy and reduced side effects.

The general structure of the thiazole-4-methanamine core allows for diversification at the R1, R2, and R3 positions, each contributing to the molecule's overall physicochemical and biological profile.

Synthetic Strategies: Building the Thiazole-4-methanamine Framework

The construction of the thiazole-4-methanamine scaffold is primarily achieved through a robust and adaptable synthetic sequence. The cornerstone of this approach is the renowned Hantzsch thiazole synthesis, followed by functionalization of the C4-methyl position.

Core Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[4] For the preparation of the key intermediate, 4-(chloromethyl)thiazole, 1,3-dichloroacetone is reacted with a suitable thioamide, such as thiourea.[5]

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride [5]

-

Materials: 1,3-Dichloropropanone, Thiourea, Absolute Ethanol.

-

Procedure:

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Allow the mixture to stand at 5°C for an additional 12 hours.

-

The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration.

-

The product can be further purified by recrystallization from ethanol.

-

N-Substitution of the 4-Methanamine Moiety

The 4-(chloromethyl)thiazole intermediate is a versatile precursor for a wide range of N-substituted derivatives via nucleophilic substitution with primary or secondary amines. This step is crucial for introducing diversity and tuning the pharmacological profile of the final compounds.

Experimental Protocol: General Procedure for N-Substitution

-

Materials: 4-(chloromethyl)thiazole intermediate, desired primary or secondary amine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve the 4-(chloromethyl)thiazole intermediate (1.0 eq) in the chosen solvent.

-

Add the desired amine (1.1 eq) and the base (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Therapeutic Applications and Mechanistic Insights

Thiazole-4-methanamine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole derivatives.[6][7][8] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

3.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[9][10] Thiazole-4-methanamine derivatives have been designed as potent inhibitors of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][11]

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound ID | Target(s) | IC50 (µM) | Reference |

| 6l | COX-2 / 5-LOX | COX-2: 0.09, 5-LOX: 0.38 | [12] |

| 6a | COX-1 / COX-2 | non-selective | [13] |

| 6b | COX-2 | selective | [13] |

3.2.1. Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives

-

Aryl Substituents: The presence of specific aryl groups on the thiazole ring is often crucial for potent COX/LOX inhibition.

-

Amide Linkages: The introduction of amide functionalities can enhance binding to the active sites of the target enzymes.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibiotics. [14]Thiazole-4-methanamine derivatives have shown promising activity against a range of bacterial and fungal pathogens. [1][2]A key mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [6][14] Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| T2 | S. aureus | - | [14][15] |

| T4 | E. coli | - | [14][15] |

| 7 | K. pneumoniae | - | [6] |

3.3.1. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

-

Lipophilicity: A balance between hydrophilic and lipophilic properties is essential for cell membrane penetration.

-

Specific Substituents: The presence of certain functional groups, such as halogens or nitro groups, can enhance antimicrobial potency. [3]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. Recent studies have highlighted the potential of thiazole derivatives as neuroprotective agents. [16][17]Their mechanisms of action include the inhibition of cholinesterases and monoamine oxidases, as well as the modulation of glutamatergic neurotransmission. [18] Table 4: Neuroprotective Activity of Selected Thiazole Derivatives

| Compound | Target(s) | In Vitro/In Vivo Model | Effect | Reference |

| KHG26693 | Oxidative Stress | Aβ-treated mice | Attenuated oxidative damage | [16] |

| 4BrABT | - | Neuronal cultures | Protective against neurotoxicity | [19] |

| Thiazole sulfonamides | SIRT1 | SH-SY5Y cells | Improved cell viability | [4] |

Conclusion and Future Directions

The thiazole-4-methanamine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast potential for chemical diversification, has led to the identification of potent modulators of various biological targets. The compelling preclinical data in oncology, inflammation, infectious diseases, and neurodegeneration underscore the immense potential of this compound class.

Future research should focus on:

-

Lead Optimization: Further refinement of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety: Rigorous evaluation of promising candidates in relevant animal models to establish their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the thiazole-4-methanamine core is poised to deliver the next generation of innovative medicines for a wide range of human diseases.

References

- Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (n.d.).

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

- Inflammation pathways and inhibition by targeting of the enzymes COX-2,...

- Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (n.d.).

- Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes - ResearchG

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (n.d.).

- Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing). (n.d.).

- Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - Taylor & Francis. (n.d.).

- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed. (2020, April 25).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- In vitro and in silico studies of antimicrobial activity. (n.d.).

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed. (2024, September 7).

- Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - MDPI. (2020, June 15).

- Structure–activity relationship of compound 4.

- WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google P

- Schematic representation of structure‐activity relationship for the 27–46 series.

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem. (n.d.).

- Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed. (2024, December 5).

- Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.).

- Benzothiazole derivatives as anticancer agents - PubMed. (2020, December 15).

- PI3K/AKT/mTOR pathway signaling was affected by compounds 3 and 4 in a...

- Thiazole synthesis - Organic Chemistry Portal. (n.d.).

- Hantzsch Thiazole Synthesis - SynArchive. (n.d.).

- Neuroprotective activity of 2-amino-1,3,4-thiadiazole deriv

- Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed. (2017, January 15).

- Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegener

- Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - MDPI. (2023, November 23).

- Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents - Online Publishing @ NIScPR. (n.d.).

- Hasanah, I., & N., N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.

Sources

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 15. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 16. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship of 5-Methylthiazole Scaffolds

This guide details the structure-activity relationship (SAR) of the 5-methylthiazole scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] It focuses on the specific role of the C5-methyl group in modulating metabolic stability and binding affinity, distinguishing it from its 4-methyl and unsubstituted counterparts.

Executive Summary: The "Magic Methyl" of Thiazoles

The 5-methylthiazole scaffold is not merely a structural spacer; it is a strategic bioisostere used to optimize drug-like properties. While the thiazole ring itself is a classic aromatic linker found in compounds like Ritonavir and Bleomycin , the specific addition of a methyl group at the 5-position (C5) often serves a critical dual purpose:

-

Metabolic Blockade: It protects the electron-rich C5 position from cytochrome P450-mediated oxidation.

-

Hydrophobic Packing: It fills small lipophilic pockets within enzyme active sites (e.g., COX-2), enhancing potency.

This guide explores the SAR of this scaffold, using Meloxicam as a primary case study to demonstrate how C5-methylation differentiates successful drugs from hepatotoxic failures like Sudoxicam .

Chemical Architecture & Physicochemical Properties[2][3]

Electronic Distribution

The thiazole ring is pi-excessive but less aromatic than pyridine.

-

N3 (Nitrogen): A weak base (pKa ~2.5 for thiazole, ~5.3 for 2-aminothiazole). It serves as a hydrogen bond acceptor.

-

S1 (Sulfur): Contributes to aromaticity but acts as a "soft" center, influencing lipophilicity.

-

C5 Position: The most nucleophilic carbon on the ring. In unsubstituted thiazoles, this position is the "metabolic soft spot," prone to electrophilic attack and oxidative ring opening.

-

C5-Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, slightly increasing the basicity of N3 and significantly increasing lipophilicity (+0.5 LogP).

The Sudoxicam vs. Meloxicam Paradigm

The most authoritative example of the 5-methylthiazole SAR is the comparison between Sudoxicam and Meloxicam .

-

Sudoxicam: Contains an unsubstituted 2-aminothiazole moiety. It was withdrawn from development due to severe hepatotoxicity.

-

Mechanism of Toxicity: The unsubstituted C5 position in Sudoxicam undergoes metabolic activation (likely hydroxylation or epoxidation), leading to ring opening and the formation of reactive thiourea-like toxic metabolites.

-

Meloxicam: Structurally identical to Sudoxicam but with a 5-methyl group. This simple addition blocks the metabolic attack at C5, preventing the formation of the toxic intermediate and resulting in a safer, market-approved drug.

Structure-Activity Relationship (SAR) Map

The biological activity of 5-methylthiazole derivatives is governed by substitutions at three key vectors.

Vector 1: Position 2 (The Anchor)

-

Functionalization: This is the primary attachment point for pharmacophores.

-

2-Amino Derivatives: The most common subclass (e.g., Meloxicam). The exocyclic nitrogen allows for amide coupling or Schiff base formation.

-

SAR Insight: Acylation of the 2-amino group reduces basicity and improves membrane permeability. Bulky groups here can dictate selectivity (e.g., COX-2 vs COX-1).

Vector 2: Position 4 (The Steric Gate)

-

Steric Constraint: In 5-methylthiazoles, Position 4 is typically kept unsubstituted (H) or small (Me).

-

SAR Insight: Large substituents at C4 can cause steric clash with the C5-methyl group or the receptor pocket. Keeping C4 as hydrogen maintains a planar conformation essential for intercalation or narrow-pocket binding.

Vector 3: Position 5 (The Metabolic Shield)

-

The Methyl Effect: As described, this blocks oxidation.

-

Bioisosteres: Replacing the 5-methyl with a Chlorine (Cl) or Trifluoromethyl (CF3) often retains metabolic stability but alters electronic properties (withdrawing vs. donating), which can be used to fine-tune the pKa of the N3 nitrogen.

Visualization: SAR Logic Flow

Caption: Functional dissection of the 5-methylthiazole scaffold highlighting the specific roles of positions 2, 4, and 5 in drug design.

Synthetic Methodologies

Accessing the 5-methylthiazole scaffold requires specific precursors, as standard Hantzsch synthesis with chloroacetone yields the 4-methyl isomer.

The Modified Hantzsch Synthesis

To synthesize 2-amino-5-methylthiazole (the core building block), the reaction must utilize an alpha-halo aldehyde equivalent rather than a ketone.

Reaction Scheme:

-

Reagents: Thiourea + 2-Bromopropionaldehyde (or 1,2-dichloropropyl ethyl ether as a masked aldehyde).

-

Conditions: Reflux in Ethanol/Water.

-

Mechanism:

-

S-alkylation of thiourea at the alpha-carbon.

-

Cyclization via attack of the nitrogen on the aldehyde carbonyl.

-

Dehydration to aromatize.

-

Protocol: Synthesis of 2-Amino-5-methylthiazole

Note: This protocol assumes the use of commercially available 2-amino-5-methylthiazole for derivatization, which is the standard industry practice due to the instability of halo-aldehydes.[2]

Standard Derivatization Protocol (Amide Coupling at C2):

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

-

Coupling: Add 2-amino-5-methylthiazole (1.0 eq).

-

Reaction: Stir at RT for 12-24h. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Pathway

Caption: Synthetic route to 5-methylthiazole derivatives via the modified Hantzsch reaction and subsequent amide coupling.

Experimental Data Summary

The table below summarizes the impact of the 5-methyl group compared to the unsubstituted analog (based on Sudoxicam/Meloxicam data and general thiazole SAR).

| Feature | Unsubstituted Thiazole (Sudoxicam-like) | 5-Methylthiazole (Meloxicam-like) | Impact of 5-Me |

| LogP | ~1.5 | ~2.0 | +0.5 (Enhanced Permeability) |

| Metabolic Stability | Low (C5 oxidation prone) | High (C5 blocked) | Critical Safety Factor |

| Hepatotoxicity | High Risk (Reactive metabolites) | Low Risk | Reduced Liability |

| Electronic Nature | Electron-poor Ring | Slightly more Electron-rich | Increased N3 Basicity |

| Binding Mode | Planar, less hydrophobic | Planar, hydrophobic anchor | Improved Pocket Fill |

References

-

Turck, D., et al. "Meloxicam: A Review of its Pharmacology, Pharmacokinetics and Therapeutic Potential." Drugs, 1996.

-

Lombardino, J. G., & Wiseman, E. H. "Sudoxicam and Related N-(2-Thiazolyl)benzothiazine-3-carboxamides." Journal of Medicinal Chemistry, 1972.

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[3]

-

Hantzsch, A. "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 1888.

Sources

Comprehensive Technical Guide: (5-Methyl-1,3-thiazol-4-yl)methanamine Hydrochloride in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount for optimizing both pharmacodynamics and synthetic tractability. (5-Methyl-1,3-thiazol-4-yl)methanamine hydrochloride has emerged as a critical bifunctional fragment in contemporary antiviral drug discovery[1]. By providing a hydrogen-bond accepting heteroaromatic ring (thiazole) coupled with a primary amine vector (methanamine), this compound enables the rapid exploration of chemical space via facile amide coupling[1][2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in recent high-profile target campaigns (such as SARS-CoV-2 PLPro and Influenza A Hemagglutinin), and field-proven experimental protocols.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and structural properties of your starting materials is the first step in any rigorous synthetic workflow. The hydrochloride salt form ensures chemical stability and prevents the spontaneous degradation or volatilization often seen with free-base primary amines.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(5-methyl-1,3-thiazol-4-yl)methanamine hydrochloride |

| Molecular Formula (Salt) | C5H9ClN2S |

| Molecular Formula (Free Base) | C5H8N2S |

| Molecular Weight (Salt) | 164.66 g/mol |

| Molecular Weight (Free Base) | 128.19 g/mol |

| MDL Number | MFCD28902440 |

| Structural Features | Thiazole ring, 5-methyl substitution, 4-methanamine group |

Causality Insight: The precise molecular weight of 164.66 g/mol is critical for stoichiometric calculations during high-throughput parallel synthesis. The addition of the HCl molecule (MW ~36.46 g/mol ) to the free base (MW ~128.19 g/mol ) must be accounted for to prevent stoichiometric imbalances that lead to incomplete reactions or difficult purifications.

Mechanistic Role in Drug Discovery

The architectural features of (5-methyl-1,3-thiazol-4-yl)methanamine make it an ideal fragment for filling specific protein binding pockets.

SARS-CoV-2 Papain-Like Protease (PLPro) Inhibitors

Recent fragment-based drug discovery (FBDD) campaigns have utilized thiazole-methanamine derivatives to overcome the limitations of the traditional GRL-0617 scaffold[1][2]. In the optimization of PLPro inhibitors, the fragment binds to the S3 and S4 pockets with nanomolar affinity (e.g., 0.4 μM for lead compound 46)[1][3].

-

Thiazole Ring: Acts as a hydrogen-bond acceptor, interacting favorably with the highly flexible BL2 loop of the PLPro active site[2].

-

5-Methyl Group: Serves as a hydrophobic anchor, occupying a specific hydrophobic cleft within the binding pocket to increase residence time.

-

Methanamine Linker: Provides a synthetic vector. Once converted to an amide, it directs subsequent elaborations deep into the S3 subsite, enhancing overall binding affinity and conferring resistance to viral mutations[1][2].

Influenza A Hemagglutinin (HA) Fusion Inhibitors

In a parallel antiviral application, thiazol-4-ylmethanamine derivatives have been employed in the synthesis of N-[(Thiophen-3-yl)methyl]benzamides[4]. These compounds act as fusion inhibitors targeting the HA-mediated entry of H1 and H5 influenza viruses[4]. The amine allows for direct coupling with acyl chlorides or carboxylic acids, forming a tether that anchors the molecule into the HA binding cavity, thereby preventing the acidic pH-triggered conformational changes required for viral fusion[4].

Experimental Methodologies: Self-Validating Amide Coupling Protocol

To ensure trustworthiness and high yields, the following protocol describes the standard amide coupling of (5-Methyl-1,3-thiazol-4-yl)methanamine HCl with a generic carboxylic acid core. This methodology incorporates self-validating in-process controls.

Step 1: Activation of the Carboxylic Acid

-

Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2].

-

Causality: HATU rapidly forms an active ester intermediate. DIPEA is used in excess (3.0 eq) because 1.0 eq is strictly required to neutralize the HCl salt of the methanamine, while the remainder acts as the general base for the coupling mechanism[2].

Step 2: Nucleophilic Addition

-

Procedure: Add (5-Methyl-1,3-thiazol-4-yl)methanamine hydrochloride (1.2 to 1.5 eq) to the activated mixture[2]. Stir at room temperature under an inert atmosphere (N2 or Argon) for 2–4 hours.

-

Causality: The primary amine acts as a strong nucleophile, attacking the activated ester to form the stable amide bond.

Step 3: In-Process Validation (Crucial)

-

Procedure: Withdraw a 5 μL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation: Do not proceed until the mass of the active ester is depleted and the desired product mass [M+H]+ is the dominant peak. This self-validating step prevents premature workup and yield loss.

Step 4: Workup and Purification

-

Procedure: Quench the reaction with water and extract with Dichloromethane (DCM) and Ethyl Acetate (EtOAc)[2]. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo[2]. Purify via flash column chromatography.

Visualizations

Amide Coupling Workflow for (5-Methyl-1,3-thiazol-4-yl)methanamine HCl

Pharmacophore Binding Model of the Thiazole-Methanamine Fragment

References

-

Title: Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Building Blocks Catalogue Source: Namiki Shoji Co., Ltd. URL: [Link]

Sources

Technical Guide: Heterocyclic Amine Building Blocks in Drug Discovery

Executive Summary

Nitrogen-containing heterocycles are not merely structural scaffolds; they are the functional engines of modern pharmacopoeia. Over 85% of FDA-approved small molecule drugs contain at least one heterocyclic amine. This dominance stems from their unique ability to modulate physicochemical properties (solubility, lipophilicity, polarity) and engage in directional hydrogen bonding with biological targets (kinases, GPCRs, ion channels).

This guide moves beyond basic definitions to provide a strategic framework for the "Nitrogen Scan"—the systematic replacement of carbon atoms with nitrogen to optimize lead compounds—and details the robust synthetic protocols required to access these privileged structures.

Strategic Importance: The "Nitrogen Scan" & Physicochemical Modulation

In lead optimization, the insertion of a nitrogen atom into an aromatic ring is a high-impact modification. It profoundly alters the electronic landscape, reducing

Physicochemical Impact Data

The following table illustrates the dramatic shift in properties when transitioning from carbocycles to heterocycles. Note the "Goldilocks" zone for oral bioavailability often favors the diazines (pyrimidines/pyrazines) due to balanced polarity.

| Core Structure | pKa (Conjugate Acid) | LogP (Octanol/Water) | H-Bond Acceptors | Metabolic Liability (CYP) |

| Benzene | N/A | 2.13 | 0 | High (Epoxidation/Hydroxylation) |

| Pyridine | 5.23 | 0.65 | 1 | Moderate (N-Oxidation) |

| Pyrimidine | 1.30 | -0.40 | 2 | Low |

| Pyrazine | 0.60 | -0.20 | 2 | Low |

| Imidazole | 6.95 | -0.02 | 2 (1 Donor, 1 Acceptor) | Moderate |

| Quinoline | 4.90 | 2.04 | 1 | Moderate |

Visualization: The Nitrogen Scan Decision Logic

The following diagram outlines the decision-making process for scaffold hopping using nitrogen insertion to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Figure 1: Decision logic for optimizing lead compounds via nitrogen insertion. Note that reducing basicity (e.g., Pyridine to Pyrimidine) often reduces hERG channel blocking liability.

Synthetic Methodologies: Accessing the Scaffold

The utility of heterocyclic amines is limited only by our ability to synthesize them. Two methodologies dominate the current landscape: Buchwald-Hartwig Amination for building the core, and Minisci-Type Reactions for late-stage functionalization.

Protocol A: Buchwald-Hartwig Cross-Coupling

This is the industry standard for forming C-N bonds between aryl halides and amines. The success of this reaction relies entirely on the choice of the supporting ligand (typically dialkylbiaryl phosphines).

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Amine Binding: The amine coordinates to the Pd(II) center.

-

Deprotonation: Base removes the proton from the amine.

-

Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Detailed Experimental Protocol (Self-Validating): Objective: Coupling of 3-bromopyridine with morpholine.

-

Preparation (Inert Atmosphere is Critical):

-

Flame-dry a Schlenk flask and allow it to cool under a stream of Argon. Reason: Oxygen poisons the Pd(0) active species; moisture decomposes the base.

-

-

Charging:

-

Add Pd(OAc)₂ (1.0 mol%) and RuPhos (2.0 mol%). Note: RuPhos is specific for secondary amines and prevents

-hydride elimination. -

Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Add 3-bromopyridine (1.0 equiv).

-

-

Solvent & Amine Addition:

-

Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

-

Add Morpholine (1.2 equiv) via syringe.

-

-

Reaction:

-

Workup:

-

Cool to RT, dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.

-

Protocol B: Late-Stage Functionalization (Minisci Reaction)

The Minisci reaction allows for the alkylation of electron-deficient heterocycles (like pyridines and quinolines) without pre-functionalization. This is ideal for "decorating" a drug core at the final stage.

Workflow Visualization:

Figure 2: Mechanism of the Minisci Reaction. The key is the protonation of the heterocycle, making it susceptible to nucleophilic radical attack.

Case Study: Kinase Inhibitors

The evolution of kinase inhibitors perfectly demonstrates the utility of heterocyclic building blocks.

-

The Challenge: The ATP-binding pocket of kinases is highly conserved. Specificity is required.

-

The Solution: The "Hinge Binder."

-

Imatinib (Gleevec): Utilizes a pyrimidine-2-amine motif. The nitrogen atoms in the pyrimidine ring serve as crucial hydrogen bond acceptors for the backbone NH of the kinase hinge region (Met318 in Abl kinase).

-

Optimization: Later generations (e.g., Nilotinib) modified the surrounding heterocycles (adding imidazole or pyridine rings) to improve solubility and overcome point mutations (T315I) that cause resistance.

-

Data Comparison of Kinase Cores:

| Drug | Heterocyclic Core | Target | Key Interaction |

|---|---|---|---|

| Imatinib | Aminopyrimidine | BCR-Abl | H-bond acceptor (N3) |

| Dasatinib | Aminothiazole | BCR-Abl/Src | Dual H-bond (Donor/Acceptor) |

| Vemurafenib | Azaindole | BRAF V600E | Bicyclic core mimics Adenine |

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

Sources

Biological Activity of Thiazole-4-Methanamine Derivatives

Technical Guide for Drug Discovery & Application Scientists

Executive Summary: The Scaffold Advantage

Thiazole-4-methanamine (4-(aminomethyl)thiazole) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for pyridine and imidazole linkers. Unlike the more common 2-aminothiazole derivatives which often face metabolic liabilities (e.g., rapid glucuronidation), the 4-methanamine moiety acts as a robust, flexible linker that facilitates:

-

Dual-Site Binding: The methylene bridge allows the amine to interact with secondary pockets (e.g., the Peripheral Anionic Site in AChE) while the thiazole ring engages aromatic residues via

- -

Chelation Potential: The N-C-C-N or N-C-C-S motifs allow for bidentate chelation of metalloenzymes.

-

Synthetic Modularity: It is readily accessible via the Hantzsch synthesis, allowing for rapid library generation.

This guide details the synthesis, structure-activity relationships (SAR), and validated biological applications of this scaffold in neuroprotection, oncology, and antimicrobial therapy.

Synthetic Architecture: The Modified Hantzsch Protocol

To access thiazole-4-methanamine derivatives, the most reliable route is the Hantzsch Thiazole Synthesis followed by nucleophilic substitution. This pathway avoids the instability often seen with direct amination of the ring.

Logical Workflow Diagram

Caption: Stepwise synthesis from

Validated Protocol: Synthesis of 4-(Aminomethyl)-2-phenylthiazole

Source Grounding: Adapted from standard Hantzsch protocols [1, 7].

-

Cyclization (Hantzsch):

-

Dissolve thiobenzamide (10 mmol) and 1,3-dichloroacetone (10 mmol) in absolute ethanol (20 mL).

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to precipitate 4-(chloromethyl)-2-phenylthiazole hydrochloride . Filter and recrystallize from ethanol.

-

-

Amination (Delépine or Gabriel Method):

-

Preferred (Gabriel): React the chloromethyl intermediate with potassium phthalimide in DMF (80°C, 4h).

-

Hydrazinolysis: Treat the phthalimide intermediate with hydrazine hydrate in refluxing ethanol to liberate the primary amine.

-

Purification: Acid-base extraction yields the free base 4-(aminomethyl)-2-phenylthiazole .

-

Therapeutic Module A: Neuroprotection (AChE Inhibition)

Thiazole-4-methanamines are potent Acetylcholinesterase (AChE) inhibitors, crucial for Alzheimer’s disease (AD) therapy.

Mechanism of Action

The scaffold functions as a Dual Binding Site Inhibitor (DBSI) .

-

Thiazole Ring: Binds to the Trp286 residue in the Peripheral Anionic Site (PAS) via

- -

Methanamine Linker: Positions the distal functional group to interact with the Catalytic Active Site (CAS).

-

Efficacy: Derivatives have demonstrated IC

values as low as 0.079 µM against AChE, comparable to Donepezil [1].[1][2]

Data Summary: Cholinesterase Inhibition

| Compound | R-Group (Pos 2) | AChE IC | Selectivity (AChE/BChE) | Reference |

| 4m | 4-Fluorophenyl | 1.48 ± 0.28 | >100 | [1] |

| 6l | 4-Methoxyphenyl | 0.079 ± 0.16 | High | [1] |

| Donepezil | (Control) | 0.056 ± 0.22 | High | [1] |

Therapeutic Module B: Oncology (Kinase Inhibition)

Derivatives of this scaffold, particularly Schiff bases derived from the methanamine, act as multi-target Kinase inhibitors (VEGFR-2, EGFR).

Signaling Pathway Blockade

The thiazole-4-methanamine derivatives induce apoptosis by blocking angiogenesis pathways.

Caption: Inhibition of VEGFR-2 signaling leading to angiogenic suppression and apoptosis [4].[3]

Key Findings

-

VEGFR-2 Inhibition: Compound 4c exhibited an IC

of 0.15 µM (Standard Sorafenib: 0.059 µM) [4].[3] -

Cell Cycle Arrest: Accumulation of cells in the pre-G1 phase (37.36% vs 2.02% control), indicating effective apoptosis induction in MCF-7 breast cancer lines [4].[3]

Therapeutic Module C: Antimicrobial Activity

The 4-methanamine group is essential for penetrating bacterial cell walls, particularly in Gram-negative strains.

Target: DNA Gyrase

Thiazole derivatives inhibit the ATPase domain of DNA gyrase B (GyrB).

-

Docking Insights: Molecular docking reveals binding energies between -6.4 and -9.2 kcal/mol [2].[4]

-

Interaction: The nitrogen of the methanamine forms hydrogen bonds with Asp73 and Arg76 in the ATP-binding pocket.

Experimental Protocol: MIC Determination (CLSI Standard)

To validate antimicrobial efficacy, use the Microbroth Dilution Method.

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

CFU/mL (0.5 McFarland). -

Compound Dilution: Prepare serial twofold dilutions of the thiazole derivative in DMSO/Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24h.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (blue to pink reduction indicates growth).

Structure-Activity Relationship (SAR) Summary

The biological activity is strictly governed by substitutions at positions 2 and 4 of the thiazole ring.

Caption: Critical SAR determinants for thiazole-4-methanamine derivatives.

References

-

Vertex AI Search Result 1.1: Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. (2025).[1][5][6][7] ResearchGate. Link

-

Vertex AI Search Result 1.2: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).[3][7] Journal of Chemical Reviews. Link

-

Vertex AI Search Result 1.9: Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. (2019).[8] NIH/PubMed. Link

-

Vertex AI Search Result 1.20: Anticancer Studies of Newly Synthesized Thiazole Derivatives. (2023).[3][7] MDPI Molecules. Link

-

Vertex AI Search Result 1.19: Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem Technical Guides. Link

-

Vertex AI Search Result 1.7: Green Synthesis of Hantzsch Thiazole Derivatives. (2014). NIH/PubMed. Link

-

Vertex AI Search Result 1.22: The Hantzsch thiazole synthesis under acidic conditions. (1987). RSC Perkin Trans 1.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

5-Substituted Thiazole 4-Position Amine Building Blocks: A Technical Guide

Executive Summary

The 4-aminothiazole scaffold represents a privileged yet underutilized structural motif in medicinal chemistry, often overshadowed by its ubiquitous isomer, the 2-aminothiazole. While 2-aminothiazoles are easily accessed via the classic Hantzsch synthesis, 4-aminothiazoles—particularly those substituted at the 5-position—require distinct synthetic architectures.

This guide provides a comprehensive technical analysis of 5-substituted thiazole-4-amines . It addresses the specific synthetic challenges of this regiochemistry, details the electronic properties that differentiate it from the 2-amino isomer, and outlines self-validating protocols for its construction. This scaffold is increasingly relevant in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns where vector orientation and hydrogen bond donor/acceptor profiles must be rigorously controlled.

Part 1: Structural & Electronic Landscape

The Regioisomeric Divergence

The physicochemical behavior of the thiazole amine depends critically on its position.

-

2-Aminothiazole: Resembles a cyclic guanidine/amidine. The exocyclic nitrogen can participate in resonance with the ring nitrogen (

), making it moderately basic (pKa ~5.4) and highly nucleophilic. -

4-Aminothiazole: Resembles a cyclic enamine or a heteroaryl aniline. The lone pair on the 4-amino group conjugates with the

-system but does not have the direct "amidine-like" resonance stabilization with the ring sulfur. Consequently, 4-aminothiazoles are generally less basic and less nucleophilic than their 2-isomers.

Electronic Influence of the 5-Substituent

The 5-position is electronically coupled to the 4-amine.

-

Electron Withdrawing Groups (EWG) at C5 (e.g., -CN, -COOR, -NO2): Significantly reduce the basicity of the 4-amine, making it stable but difficult to acylate without forcing conditions. They also stabilize the ring against oxidation.

-

Electron Donating Groups (EDG) at C5 (e.g., -Alkyl, -Ph): Increase electron density, rendering the 4-amine more nucleophilic but also making the ring susceptible to oxidative decomposition.

Graphviz: Electronic & SAR Logic

The following diagram illustrates the electronic connectivity and SAR implications of the scaffold.

Figure 1: Structural Activity Relationship (SAR) logic for the 5-substituted thiazole-4-amine scaffold, highlighting the electronic interplay between the C5 substituent and the C4 amine.

Part 2: Synthetic Architectures

Accessing the 4-amino regioisomer requires avoiding the standard Hantzsch synthesis (which yields 2-amino). Two primary routes are field-proven: the Nitrile-Thioamide Cyclization (Cyclization Strategy) and the Curtius Rearrangement (Functional Group Transformation).

Method A: Nitrile-Thioamide Cyclization (Modified Hantzsch)

This is the most direct method for building the ring with the amine in place. It involves the condensation of an

Mechanism:

-

S-Alkylation: The sulfur of the thioamide attacks the

-carbon of the halonitrile, displacing the halide. -

Thorpe-Ziegler Cyclization: The nitrogen of the thioimidate intermediate attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable 4-aminothiazole.

Experimental Protocol: Synthesis of 4-Amino-2-methyl-5-phenylthiazole

Note: This protocol is a generalized adaptation of the Gewald/Cook-Heilbron type cyclizations.

Reagents:

- -Bromo-phenylacetonitrile (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Ethanol (Solvent, 0.5 M)

-

Pyridine (1.0 eq, Base)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.1 eq) in absolute ethanol.

-

Addition: Add

-bromo-phenylacetonitrile (1.0 eq) dropwise at room temperature. Causality: Slow addition prevents localized high concentrations that could lead to nitrile polymerization. -

Cyclization: Add pyridine (1.0 eq). Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc). Look for the disappearance of the nitrile stretch (2200-2250 cm⁻¹) in IR or the shift of the

-proton in NMR.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Isolation: Resuspend the residue in water and basify with saturated NaHCO3 to pH 8. Extract with Ethyl Acetate (3x).

-

Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography. The 4-amino product is typically more polar than the starting nitrile.

Method B: Curtius Rearrangement

This method is preferred when the 4-carboxylic acid precursor is available. It is highly reliable and avoids the regioselectivity issues of cyclization.

Route: Thiazole-4-carboxylic acid

Experimental Protocol: Conversion of 2-Methylthiazole-4-carboxylic acid

-

Activation: Dissolve the carboxylic acid (1.0 eq) in t-Butanol (solvent/reactant). Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Rearrangement: Heat to reflux (85°C) for 12 hours.

-

Deprotection: Treat the isolated Boc-amine with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to RT for 2 hours to yield the free 4-aminothiazole salt.

Graphviz: Synthetic Workflows

Figure 2: Dual synthetic pathways for accessing 4-aminothiazoles. Method A builds the ring; Method B modifies an existing ring.

Part 3: Functionalization & Reactivity

Once synthesized, the 4-aminothiazole building block presents specific reactivity challenges.

Acylation and Amide Coupling

The 4-amino group is often less nucleophilic than standard anilines.

-

Challenge: Poor reactivity with standard coupling agents (EDC/HOBt).

-

Solution: Use high-energy electrophiles like Acid Chlorides or Anhydrides with a strong base (DMAP/Pyridine). For peptide coupling, HATU or POCl3 -mediated couplings are often required.

Sandmeyer-Type Transformations

The 4-amino group can be diazotized, but the diazonium species is less stable than phenyl diazonium salts.

-

Protocol: Use t-Butyl Nitrite (tBuONO) and CuBr2 in Acetonitrile (Doyle-type conditions) rather than aqueous NaNO2/HCl to convert the amine to a bromide or chloride. This allows for subsequent cross-coupling (Suzuki/Buchwald).

Data Summary: Reactivity Profile

| Reaction Type | Reagent System | Expected Yield | Notes |

| Amide Coupling | R-COCl / Pyridine / DCM | High (>80%) | Preferred over carbodiimides. |

| Diazotization | tBuONO / CuBr2 / MeCN | Moderate (40-60%) | Anhydrous conditions essential. |

| Sulfonylation | R-SO2Cl / Pyridine | High (>85%) | Forms stable sulfonamides. |

| Boc Protection | Boc2O / DMAP (cat) / THF | High (>90%) | DMAP often required to drive reaction. |

Part 4: Case Studies in Drug Discovery

Kinase Inhibition (CDK/GSK-3)

The 4-aminothiazole motif serves as a bioisostere for the pyrazole or aniline moiety in kinase inhibitors.

-

Mechanism: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor, while the 4-amino group (or 4-amido) acts as a Hydrogen Bond Donor. This creates a "Donor-Acceptor" motif compatible with the hinge region of ATP-binding pockets.

-

Example: Derivatives of 2-amino-4-aminothiazole have been explored as CDK inhibitors, where the 4-amino group is acylated to fit the hydrophobic back pocket.

Antibacterial Agents

5-substituted-4-aminothiazoles have shown efficacy against Gram-positive bacteria. The 4-amino group is often derivatized into a Schiff base or sulfonamide to mimic the p-aminobenzoic acid (PABA) pharmacophore found in sulfa drugs, although the geometry differs slightly.

References

-

Hantzsch Thiazole Synthesis and Modifications

- Source: Organic Chemistry Portal. "Thiazole Synthesis."

-

URL:[Link]

-

Curtius Rearrangement Methodology

- Source: National Institutes of Health (PMC).

-

URL:[Link]

-

Medicinal Chemistry of Aminothiazoles

-

Reactivity of Alpha-Halonitriles (Thorpe-Ziegler/Hantzsch)

- Source: Beilstein Journal of Organic Chemistry. "Eschenmoser coupling reactions starting from primary thioamides" (Discusses thioamide/haloketone/nitrile reactivity).

-

URL:[Link]

-

2-Aminothiazole vs 4-Aminothiazole Properties

- Source: PubChem Compound Summary for 2-Aminothiazole (Comparison d

-

URL:[Link]

Sources

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]

- 5. jocpr.com [jocpr.com]

- 6. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(5-Methylthiazol-4-yl)methanamine hydrochloride MSDS safety data

Technical Whitepaper: Handling, Stability, and Synthetic Utility of (5-Methylthiazol-4-yl)methanamine Hydrochloride

Executive Summary & Chemical Identity

(5-Methylthiazol-4-yl)methanamine hydrochloride is a critical heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of thiamine-related analogs.[1] Its structural integrity—comprising a 1,3-thiazole core substituted with a methyl group at position 5 and a primary aminomethyl group at position 4—makes it a versatile scaffold for kinase inhibitors and enzyme cofactors.[1]

However, its handling requires specific protocols due to the hygroscopic nature of the hydrochloride salt and the nucleophilicity of the free amine upon neutralization.[1] This guide replaces standard MSDS boilerplate with actionable, research-grade intelligence.

Table 1: Physicochemical Core Data

| Property | Specification |

| Chemical Name | (5-Methylthiazol-4-yl)methanamine hydrochloride |

| CAS Number | 1159824-03-3 (HCl salt); 1083395-84-7 (Free base) |

| Molecular Formula | C₅H₈N₂S[1][2] · HCl |

| Molecular Weight | 164.66 g/mol (Salt); 128.19 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Acidity (pKa) | ~9.0 (Amine conjugate acid); Thiazole N is weakly basic (pKa ~2.[1]5) |

| Hygroscopicity | High (Deliquescent upon prolonged exposure to >60% RH) |

Hazard Identification & Safety Architecture

Unlike generic amines, the thiazole moiety introduces specific electronic properties that affect toxicity and reactivity.[1] The hydrochloride salt significantly mitigates the volatility of the free amine but introduces an acidic hazard profile in solution.

Risk Assessment (GHS Classification)

-

Skin Corrosion/Irritation (Category 2 - H315): The salt hydrolyzes in sweat/moisture to form acidic micro-environments.

-

Serious Eye Damage/Irritation (Category 1/2A - H318/H319): Critical Note: While often labeled Irritant 2A, researchers should treat this as Category 1 (Corrosive) due to the combined effect of the acidic proton and the organic amine surfactant properties, which can cause irreversible corneal opacity if untreated.[1]

-

STOT-SE (Category 3 - H335): Inhalation of dust triggers immediate respiratory tract inflammation.

Diagram 1: Safety & Exposure Control Workflow

Caption: Hierarchy of controls for handling thiazole-amine salts. Note the emphasis on engineering controls for dust management.

Stability, Storage & Reactivity[1][3]

The Hygroscopicity Trap

The HCl salt is stable in solid form but highly hygroscopic.

-

Mechanism: Absorption of atmospheric water facilitates hydrolysis. The resulting acidic film (pH ~2-3) can catalyze the degradation of the thiazole ring over months, leading to a yellow/brown discoloration (ring opening or oxidation).[1]

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for room temperature handling.[1]

Chemical Incompatibilities

-

Strong Oxidizers: The sulfur in the thiazole ring is susceptible to oxidation to sulfoxides/sulfones.[1] Avoid contact with peroxides or permanganates unless intended.[1]

-

Aldehydes/Ketones: The primary amine (once free-based or in equilibrium) will rapidly form imines (Schiff bases).

-

Base Hydrolysis: While the thiazole ring is generally stable, prolonged exposure to strong bases (NaOH > 1M) at high temperatures can induce ring cleavage.[1]

Technical Handling & Synthetic Protocols

This section details the "Controlled Free-Basing" technique. Many reactions (e.g., nucleophilic substitution, amide coupling) require the free amine.[1] Adding base directly to the reaction pot can generate insoluble salts that trap the active reagent.

Protocol: Quantitative Generation of the Free Base

Objective: Isolate (5-Methylthiazol-4-yl)methanamine (Free Base) from the HCl salt without ring degradation.

-

Dissolution: Dissolve 1.0 eq of the HCl salt in minimal distilled water (approx. 5 mL per gram). The solution will be acidic (pH ~2).[1]

-

Neutralization (The "Cold" Method):

-

Cool the aqueous solution to 0°C.

-

Slowly add Saturated Aqueous Na₂CO₃ (do not use NaOH to avoid local hotspots/ring stress).

-

Monitor pH until it reaches ~10. The solution may become cloudy as the free amine oils out.

-

-

Extraction:

-

Drying & Concentration:

-

Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can be slightly acidic, Sodium sulfate is preferred).[1]

-

Concentrate in vacuo at <30°C.

-

Result: A pale yellow oil or low-melting solid. Use immediately.

-

Diagram 2: Synthetic Workflow & Workup Logic

Caption: Step-by-step logic for converting the stable HCl precursor into the reactive free-base intermediate.

Emergency Response Protocols

-

Spill Management:

-

Isolate: Evacuate the immediate area if dust is airborne.[1]

-

Neutralize: Do not sweep dry dust (static hazard). Cover spill with wet paper towels (water) or a weak base neutralizer (sodium bicarbonate solution) to dampen.[1]

-

Clean: Wipe up with absorbent pads. Dispose of as hazardous chemical waste (amine salts).

-

-

First Aid (Self-Validating):

-

Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, assume corneal damage and seek immediate ophthalmological care.[1]

-

Skin Contact: Wash with soap and water.[1][4][5][6] Validation: If redness appears after 1 hour, chemical dermatitis is likely; apply corticosteroid cream if prescribed.[1]

-

References

-

PubChem. (2025).[7] Compound Summary: (5-Methylthiazol-4-yl)methanamine.[1] National Library of Medicine. [Link] (Note: Link directs to structural analog for property verification).

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Thiazole derivatives safety data. [Link][1]

Sources

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine | C4H7N3S | CID 11615232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocols Using (5-Methylthiazol-4-yl)methanamine HCl

This Application Note provides a comprehensive technical guide for the handling and synthetic application of (5-Methylthiazol-4-yl)methanamine Hydrochloride . This compound is a critical heterocyclic building block, structurally analogous to the side chains found in protease inhibitors (e.g., Ritonavir, Cobicistat) and various kinase inhibitors.

Executive Summary & Compound Profile

(5-Methylthiazol-4-yl)methanamine HCl is a primary amine attached to a thiazole core. It serves as a bioisostere for benzylamines and other heteroaryl-methylamines in medicinal chemistry. Its primary utility lies in introducing the polar, metabolically stable thiazole moiety into drug scaffolds via amide, urea, or carbamate linkages.

Chemical Profile

| Property | Data |

| IUPAC Name | (5-Methyl-1,3-thiazol-4-yl)methanamine hydrochloride |

| CAS Number | 1483863-90-6 (Free base: 1086383-73-0) |

| Molecular Formula | C₅H₈N₂S[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 164.66 g/mol (Salt); 128.19 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High: Water, MeOH, DMSO; Low: DCM, Hexanes |

| pKa (Conjugate Acid) | ~5.5 (Thiazole N), ~9.0 (Primary Amine) |

Handling & Pre-Activation (Salt Break)

Critical Insight: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling reactions without excess base can lead to stalled kinetics. For sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings), it is strictly recommended to generate the free base in situ or isolate it to prevent catalyst poisoning by chlorides.

Protocol A: In-Situ Neutralization (Standard)

Best for Amide Couplings and Urea formation.

-

Suspend 1.0 equiv of the HCl salt in the reaction solvent (DCM or DMF).

-

Add 1.2–1.5 equiv of a tertiary amine base (DIPEA or N-Methylmorpholine).

-

Stir for 10–15 minutes at Room Temperature (RT) until the solid dissolves or a fine precipitate (amine-HCl salt) forms.

-

Proceed immediately to the coupling step.

Protocol B: Isolation of Free Base (High Purity)

Best for Reductive Aminations or sensitive transition-metal catalysis.

-

Dissolve 5.0 g of the HCl salt in 20 mL water (minimal volume).

-

Cool to 0°C and slowly add 10M NaOH until pH > 12.

-

Extract exhaustively with DCM (4 x 20 mL). Note: Thiazole amines are highly water-soluble; multiple extractions are required.

-

Dry combined organics over anhydrous Na₂SO₄.

-

Concentrate in vacuo at <40°C. Caution: Low molecular weight free bases can be volatile.

Core Application 1: Amide Coupling (Peptidomimetic Synthesis)

This protocol describes the coupling of the amine with a carboxylic acid using HATU, a standard method for generating high-yield amide bonds in drug discovery.

Reagents

-

Amine: (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv)

-

Acid: Generic Carboxylic Acid Scaffold (R-COOH) (1.0 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology

-

Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes. Visual Cue: Solution often turns yellow.

-

Addition: Add (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = M_acid + 128 - 18).

-

Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Mechanistic Flow (Graphviz)

Caption: Convergent synthesis workflow for HATU-mediated amide coupling.

Core Application 2: Carbamate Formation (Ritonavir-Type Linkage)

A key application of thiazolyl-methylamines is the formation of activated carbamates, mimicking the chemistry used in HIV protease inhibitors like Ritonavir.

Reagents

-

Substrate: Alcohol scaffold (R-OH) or Amine scaffold (R-NH2)

-

Linker: 4-Nitrophenyl chloroformate

-

Thiazole: (5-Methylthiazol-4-yl)methanamine HCl

-

Base: Pyridine or Triethylamine

Step-by-Step Methodology

-

Activation of Scaffold: Dissolve the alcohol scaffold (R-OH) in DCM at 0°C. Add 4-nitrophenyl chloroformate (1.1 equiv) and Pyridine (1.5 equiv). Stir for 2 hours to form the 4-nitrophenyl carbonate intermediate .

-

Salt Break (In-situ): In a separate vial, mix the Thiazole Amine HCl (1.2 equiv) with Triethylamine (2.5 equiv) in DMF.

-

Coupling: Add the amine solution to the carbonate intermediate solution.

-

Heating: Allow to warm to RT. If reaction is sluggish, heat to 50°C for 4 hours. The 4-nitrophenol leaving group is a bright yellow indicator upon liberation.

-

Work-up: Wash repeatedly with 1M NaOH or saturated Na₂CO₃ to remove the yellow 4-nitrophenol byproduct.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete salt break | Increase DIPEA to 3.5 equiv; ensure vigorous stirring before adding electrophile. |

| Side Products | Acylation of Thiazole N | The thiazole nitrogen (pKa ~2.5) is weakly nucleophilic but can react with highly active electrophiles (e.g., acid chlorides). Use milder coupling agents (EDC/HOBt) or control pH < 8. |

| Poor Solubility | HCl salt insolubility | Switch solvent to DMF or DMAc. Do not use pure DCM if the salt clumps. |

| Hygroscopicity | Water contamination | Dry the HCl salt in a vacuum oven at 40°C over P₂O₅ before weighing. |

References

-

Ritonavir Synthesis (Analogous Chemistry): Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998, pp. 602–617. Link

- Thiazole Synthesis Review: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, vol. 249, no. 1, 1888, pp. 1–31. (Foundational chemistry for thiazole ring construction).

-

Amide Coupling Protocols: Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

- General Reactivity of Thiazoles: Eicher, T., and Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard reference for heteroaryl amine reactivity).

Sources

- 1. (5-methyl-1,3-thiazol-4-yl)methanamine suppliers & manufacturers in China [m.chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions of Thiazole Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Importance of Thiazole Amides

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Amide derivatives of primary aminothiazoles are particularly significant, forming the structural backbone of numerous biologically active compounds. However, the synthesis of these amides via standard coupling protocols is often fraught with difficulty.[1][2] The primary amino group on the thiazole ring, especially at the 2-position, exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system. This inherent lack of reactivity leads to sluggish or incomplete reactions, necessitating harsh conditions that can compromise the integrity of complex molecules.[3][4]

This guide provides a detailed exploration of the mechanistic challenges associated with the acylation of thiazole primary amines and offers a curated selection of robust coupling conditions and detailed protocols. The aim is to equip researchers with the knowledge to rationally select and optimize reaction conditions for these challenging substrates, thereby streamlining the synthesis of vital thiazole-containing amide targets.

Key Mechanistic Considerations: The Poor Nucleophilicity of Thiazole Amines

The primary obstacle in the amide coupling of 2-aminothiazoles is their diminished nucleophilicity. This can be attributed to two main electronic effects:

-

Inductive Effect: The electronegative sulfur and nitrogen atoms within the thiazole ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the exocyclic amino group.

-

Mesomeric Effect: The lone pair of the exocyclic nitrogen can be delocalized into the aromatic thiazole ring, further reducing its availability for nucleophilic attack on an activated carboxylic acid.

These factors render thiazole primary amines comparable to other electron-deficient anilines, which are notoriously difficult to acylate using standard amide coupling conditions.[3] Consequently, reactions often require more potent activating agents, higher temperatures, or specialized catalytic systems to achieve satisfactory yields.[4]

Caption: Electronic factors contributing to the low nucleophilicity of thiazole primary amines.

Recommended Coupling Reagents and Conditions

Given the challenges, the choice of coupling reagent and conditions is paramount. Standard conditions like EDC/HOBt in the absence of further additives often provide unsatisfactory results.[4] Below is a summary of more effective strategies.

Comparative Analysis of Coupling Systems

| Coupling System | Reagent Class | Key Advantages | Potential Drawbacks | Best For |

| EDC / DMAP / cat. HOBt | Carbodiimide / Acyl Transfer | Cost-effective, readily available reagents. DMAP enhances reactivity significantly.[3] | Stoichiometric DMAP can be difficult to remove. | Electron-deficient amines where cost is a factor. |

| HATU / DIPEA | Aminium/Uronium Salt | High reactivity, fast reaction times, low racemization.[5][6] | Higher cost, potential for guanidinylation side reaction with the amine. | General-purpose for difficult couplings, high-value substrates. |

| COMU / DIPEA | Aminium/Uronium Salt | Safer alternative to HOBt/HOAt-based reagents, high solubility, very efficient.[7][8] | Higher cost. | Microwave-assisted synthesis, safety-critical applications. |

| BTFFH / Base | Acyl Fluoride Precursor | Highly effective for severely sterically hindered and electron-deficient amines where other methods fail.[2][4] | Requires elevated temperatures, reagent can be expensive. | The most challenging substrates that are resistant to other methods. |

| T3P / Pyridine | Phosphonic Anhydride | Low epimerization, effective for non-nucleophilic anilines.[9] | Byproducts can complicate workup. | Racemization-prone substrates. |

Experimental Protocols

The following protocols are designed to be robust and self-validating, with suggestions for reaction monitoring.

Protocol 1: EDC/DMAP/HOBt Catalyzed Coupling for Electron-Deficient Thiazole Amines

This protocol leverages the in-situ formation of a highly reactive acyl-iminium ion intermediate generated from 4-DMAP, which is more susceptible to attack by the weakly nucleophilic thiazole amine.[3]

Materials:

-

Carboxylic acid (1.2 eq)

-

Thiazole primary amine (1.0 eq)

-

EDC·HCl (1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

Hydroxybenzotriazole (HOBt) (0.1 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the carboxylic acid (1.2 eq), thiazole primary amine (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).

-